Chiauranib -

Chiauranib

Catalog Number: EVT-255877
CAS Number:
Molecular Formula: C30H30Cl2F2N2O8S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, chiauranib binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.
Synthesis Analysis

Chiauranib can be synthesized through various chemical methods that involve the construction of its complex molecular framework. While specific synthetic routes are not detailed in the provided literature, typical approaches for synthesizing multi-target inhibitors like chiauranib may include:

  1. Building Block Strategy: Utilizing commercially available precursors to assemble the target molecule through a series of coupling reactions.
  2. Diverse Reaction Conditions: Employing conditions such as temperature variations and solvent choices to optimize yield and purity.
  3. Purification Techniques: Implementing chromatographic methods to isolate the final product from reaction by-products.

The synthesis often requires careful optimization to ensure the stability of the compound and its bioactivity.

Molecular Structure Analysis

Chiauranib's molecular structure is characterized by its complex arrangement of functional groups that confer its biological activity. The structural data indicates that chiauranib possesses multiple aromatic rings and heterocycles which are crucial for its interaction with various kinases.

  • Molecular Formula: C₁₈H₁₉N₅O₃
  • Molecular Weight: Approximately 353.37 g/mol

The three-dimensional structure can be analyzed using computational modeling tools to predict binding interactions with target kinases. Studies have utilized molecular docking simulations to visualize how chiauranib interacts at the active sites of its targets, providing insights into its mechanism of action .

Chemical Reactions Analysis

Chiauranib undergoes various chemical reactions during its interaction with biological targets:

  1. Kinase Inhibition: The primary reaction involves the binding of chiauranib to the ATP-binding site of kinases, preventing phosphorylation processes essential for cell signaling.
  2. Cellular Uptake: Chiauranib's lipophilicity aids in its cellular uptake, where it can exert its effects on intracellular pathways.
  3. Metabolic Degradation: Once administered, chiauranib is metabolized by liver enzymes, leading to various metabolites that may also possess biological activity.

These reactions are critical for understanding how chiauranib functions as an anti-cancer agent and how it can be optimized for therapeutic use.

Mechanism of Action

Chiauranib exerts its anti-tumor effects through several mechanisms:

  • Inhibition of Angiogenesis: By blocking vascular endothelial growth factor receptors, chiauranib disrupts the formation of new blood vessels that tumors require for growth.
  • Induction of Apoptosis: Chiauranib has been shown to trigger programmed cell death in cancer cells by modulating apoptotic pathways.
  • Cell Cycle Arrest: The compound causes G2/M phase arrest in cancer cells, preventing them from dividing and proliferating effectively .

Data from preclinical studies indicate that these mechanisms contribute significantly to the observed anti-tumor effects in various cancer models.

Physical and Chemical Properties Analysis

Chiauranib exhibits several notable physical and chemical properties:

  • Solubility: Chiauranib is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Understanding the ionization states at different pH levels is essential for predicting its behavior in biological systems.

These properties are crucial for formulating chiauranib into effective therapeutic agents.

Applications

Chiauranib has significant potential in scientific research and clinical applications:

  • Cancer Therapy: Its primary application lies in treating various cancers, particularly those resistant to conventional therapies.
  • Preclinical Studies: Ongoing research aims to further elucidate its efficacy across different tumor types and combinations with other therapies.
  • Clinical Trials: Phase I clinical trials have been conducted to assess safety profiles and pharmacokinetics in patients with advanced solid tumors .

The ongoing research into chiauranib's mechanisms and applications continues to highlight its promise as a targeted therapeutic option in oncology.

Molecular Mechanisms of Action [1] [5] [6]

Multi-Target Kinase Inhibition Profiles

Chiauranib (CS2164) is a novel orally active small molecule that simultaneously inhibits kinases across three critical tumorigenic pathways: angiogenesis (VEGFR1/2/3, PDGFRα, c-Kit), mitosis (Aurora B), and chronic inflammation (CSF-1R). Biochemical assays demonstrate potent inhibition with IC50 values in the low nanomolar range (Table 1) [1] [6]. This broad-spectrum activity distinguishes it from selective kinase inhibitors by enabling coordinated disruption of complementary oncogenic processes. The compound exhibits high selectivity for its intended targets, with minimal off-target activity against unrelated kinases, GPCRs, or ion channels, reducing potential unintended effects [1] [3].

Table 1: Chiauranib Kinase Inhibition Profile

TargetPathwayIC50 (nM)Biological Consequence
VEGFR2 (KDR)Angiogenesis7Suppressed endothelial cell proliferation
Aurora BMitosis regulation9G2/M arrest, polyploidy
CSF-1RTumor microenvironment7Reduced macrophage differentiation
PDGFRαAngiogenesis/Stroma1Inhibited pericyte recruitment
c-KitOncogenic signaling4Impaired tumor cell survival

Data compiled from biochemical and cellular assays [1] [6]

Aurora B Kinase Inhibition and Mitotic Dysregulation

As a core component of the Chromosomal Passenger Complex (CPC), Aurora B regulates chromosome biorientation, histone H3 phosphorylation, spindle assembly checkpoint activation, and cytokinesis. Chiauranib binds the ATP-pocket of Aurora B (IC50 = 9 nM), inducing catastrophic mitotic defects [4] [9]. In transformed follicular lymphoma (t-FL) cells, treatment promotes G2/M phase arrest and apoptosis through suppressed phosphorylation of histone H3 at Ser10 [2]. This inhibition triggers aneuploidy and polyploidization due to premature exit from mitosis without chromosome segregation—a vulnerability particularly exploitable in cancers with high mitotic indices, such as small cell lung cancer and ovarian carcinoma [5] [7].

VEGFR/PDGFR/c-Kit Signaling Blockade in Angiogenesis

Chiauranib disrupts tumor vascularization via potent blockade of VEGFR2 (IC50 = 7 nM), PDGFRα (IC50 = 1 nM), and c-Kit (IC50 = 4 nM) [1] [6]. In endothelial cells, it inhibits VEGF-stimulated proliferation and capillary tube formation in vitro. In vivo models show reduced microvessel density in xenografts, confirming anti-angiogenic efficacy [6]. Additionally, PDGFRα inhibition impairs pericyte recruitment to nascent vessels, destabilizing tumor vasculature. The c-Kit blockade further targets oncogenic signaling in malignancies driven by stem cell factor receptor activation [1] [8].

CSF-1R Suppression and Tumor Microenvironment Modulation

Beyond direct tumor cell targeting, Chiauranib inhibits colony-stimulating factor-1 receptor (CSF-1R; IC50 = 7 nM), a key regulator of tumor-associated macrophages (TAMs) [1] [5]. By suppressing CSF-1R phosphorylation, it blocks monocyte-to-macrophage differentiation and reduces TAM infiltration in tumor stroma [1] [5]. This reprograms the immunosuppressive microenvironment by diminishing interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) secretion while enhancing CD8+ T-cell infiltration. Synergistically with PD-(L)1 inhibitors, this effect provides a rationale for its inclusion in immuno-oncology combinations [5] [8].

Synergistic Pathway Crosstalk in Tumorigenesis

The therapeutic efficacy of Chiauranib stems from synergistic interactions between its three primary inhibitory axes:

  • Angiogenesis-Mitosis Link: VEGFR2 and Aurora B co-inhibition amplifies DNA damage by reducing tumor perfusion while impairing mitotic repair [1] [7].
  • Immunomodulation-Angiogenesis Link: CSF-1R blockade normalizes vasculature and enhances T-cell infiltration, potentiating anti-PD-1 efficacy [5].
  • Signaling Convergence: In t-FL, Chiauranib suppresses the VEGFR2/ERK/STAT3 cascade, simultaneously inhibiting proliferation (via ERK) and survival (via STAT3) pathways [2].

Table 2: Functional Consequences of Multi-Target Inhibition

Target ClusterCellular EffectDownstream Outcome
Aurora B + VEGFR2Mitotic arrest + endothelial apoptosisTumor necrosis and vascular collapse
CSF-1R + PDGFRαTAM reduction + pericyte detachmentEnhanced chemotherapy penetration
c-Kit + Aurora BOncogene silencing + chromosome missegregationLethal aneuploidy in stem-like tumor cells

Integrated from xenograft and transcriptomic analyses [1] [2] [5]

Pharmacological Characterization

2.1. In Vitro Selectivity and Cellular Efficacy

Kinase profiling confirms Chiauranib's selectivity for VEGFRs, Aurora B, and CSF-1R over 98% of unrelated kinases [1] [6]. In cellular assays:

  • 3 μM induces G2/M arrest and suppresses proliferation in Molt-4 lymphoma cells via inhibition of Aurora B-mediated H3 phosphorylation [6].
  • 0.03–3 μM inhibits VEGF-stimulated HUVEC proliferation and tube formation [6].
  • Differential sensitivity exists among tumor types; transformed follicular lymphoma (t-FL) cells exhibit IC50 values of 0.5–5 μM at 72 hours, with apoptosis induction exceeding 60% at 3 μM [2].

Table 3: Comparative IC50 Values Against Key Inhibitors

TargetChiauranib (nM)Barasertib (nM)Sunitinib (nM)
Aurora B90.37>10,000
VEGFR271,35910
CSF-1R7>10,00050

Data derived from kinase activity assays [4] [6]

Properties

Product Name

Chiauranib

Molecular Formula

C30H30Cl2F2N2O8S

Synonyms

Chiauranib; CS2164; CS-2164; CS 2164.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.